molecular formula C4H4N4O3 B372119 6-Amino-5-nitropyrimidin-4-ol CAS No. 36746-26-6

6-Amino-5-nitropyrimidin-4-ol

Cat. No.: B372119
CAS No.: 36746-26-6
M. Wt: 156.1g/mol
InChI Key: IQOLJQIRPDJLKC-UHFFFAOYSA-N
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Description

6-Amino-5-nitropyrimidin-4-ol is an organic compound with the chemical formula C4H4N4O3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-5-nitropyrimidin-4-ol typically involves nitration and reduction reactions. One common method starts with 6-amino-4-hydroxypyrimidine, which reacts with concentrated nitric acid under ice-cold conditions to introduce the nitro group at the 5-position . The reaction is typically carried out by stirring the mixture in an ice bath to control the exothermic nature of the nitration process.

Industrial Production Methods: Industrial production of this compound may involve similar nitration and reduction steps but on a larger scale. The process must be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions: 6-Amino-5-nitropyrimidin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Amino-5-nitropyrimidin-4-ol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research into its derivatives has shown promise in developing new therapeutic agents targeting various diseases.

    Industry: It is used in the synthesis of dyes, pigments, and other materials with specific properties.

Mechanism of Action

The mechanism by which 6-Amino-5-nitropyrimidin-4-ol and its derivatives exert their effects often involves interactions with biological macromolecules such as enzymes or receptors. The nitro and amino groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of target proteins, leading to various biological effects .

Comparison with Similar Compounds

    2-Aminopyrimidin-4(3H)-one: Another pyrimidine derivative with similar structural features but different functional groups.

    5-Amino-2-nitropyrimidin-4-ol: A positional isomer with the nitro group at the 2-position instead of the 5-position.

    6-Amino-5-cyanopyrimidin-4-ol: A derivative with a cyano group instead of a nitro group.

Uniqueness: 6-Amino-5-nitropyrimidin-4-ol is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for synthesizing derivatives with tailored properties for specific applications .

Properties

IUPAC Name

4-amino-5-nitro-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N4O3/c5-3-2(8(10)11)4(9)7-1-6-3/h1H,(H3,5,6,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQOLJQIRPDJLKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=O)N1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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